N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-13-8-14(2)10-16(9-13)27-19(30)12-33-22-28-18-6-7-32-20(18)21(31)29(22)17-5-3-4-15(11-17)23(24,25)26/h3-5,8-11H,6-7,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELVTJSUPQURHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that contributes to its biological activity. The presence of trifluoromethyl and thieno[3,2-d]pyrimidine moieties may enhance its interactions with biological targets.
Molecular Formula: C₂₁H₂₃F₃N₄O₂S
Molecular Weight: 449.49 g/mol
CAS Number: 902950-69-0
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Mechanism of Action:
- Inhibition of topoisomerase enzymes.
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways related to cell survival and growth.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its structural components may allow it to interact with bacterial and fungal cell membranes effectively.
- Tested Microorganisms:
- Bacteria: Staphylococcus aureus, Escherichia coli.
- Fungi: Candida albicans.
Study on Antitumor Activity
A study evaluated the antitumor activity of various derivatives based on the compound's structure. The results indicated that certain modifications enhanced potency against human tumor cell lines such as Mia PaCa-2 and PANC-1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Mia PaCa-2 | 10.5 |
| Compound B | PANC-1 | 8.7 |
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, the compound was tested against standard bacterial strains using disk diffusion methods. The results showed significant inhibition zones compared to control groups.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the molecular scaffold can lead to enhanced biological effects.
- Key Modifications:
- Altering substituents on the phenyl rings.
- Modifying the thieno[3,2-d]pyrimidine core structure.
Comparison with Similar Compounds
Core Heterocyclic Structure
- Target Compound: Contains a tetrahydrothieno[3,2-d]pyrimidinone core fused with a thiophene ring, providing conformational rigidity.
- Analog 1 (): Features a cyclopenta[4,5]thieno[2,3-d]pyrimidinone core fused with a cyclopentane ring, altering steric bulk and electronic properties .
- Analog 2 (): Utilizes a simpler dihydropyrimidinone core lacking the thiophene fusion, reducing structural complexity .
Substituent Effects
- Trifluoromethyl Group (Target Compound) : Enhances lipophilicity and resistance to oxidative metabolism compared to chlorophenyl () or methoxyphenyl () substituents .
- Acetamide Side Chain : The 3,5-dimethylphenyl group in the target compound may improve solubility compared to 2-ethyl-6-methylphenyl () or benzo[d]thiazol-2-yl () groups .
Physicochemical Properties
Melting Points :
- Analog 3 () : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide has a melting point of 230°C–232°C, attributed to strong hydrogen bonding from the dichlorophenyl group .
- Target Compound : Expected to exhibit a lower melting point due to the bulky trifluoromethyl group disrupting crystal packing.
Molecular Weight :
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What in vitro models are appropriate for evaluating the compound’s anti-inflammatory or anticancer potential?
- Methodology : Cell-based assays (e.g., MTT on MCF-7 or HeLa cells) and enzyme inhibition studies (COX-2 or topoisomerase II) are standard. details derivative testing against breast cancer lines, with IC values calculated via nonlinear regression of dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
